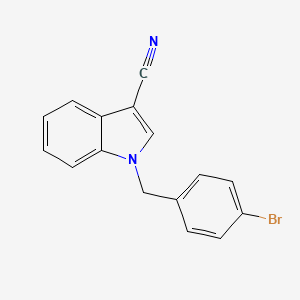

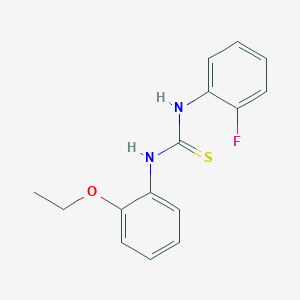

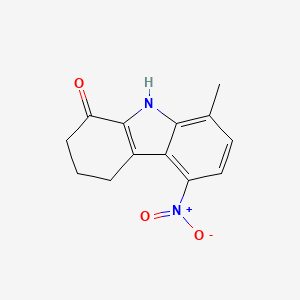

![molecular formula C14H17N3O2 B5780294 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5780294.png)

1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-1,2,4-triazole

説明

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves "click chemistry," a methodology that allows for efficient and selective synthesis of such compounds through azide-alkyne cycloaddition reactions. An efficient route for synthesizing related 1,2,3-triazole derivatives using organic azides and terminal alkynes has been described, showcasing the versatility and straightforwardness of click chemistry in generating triazole compounds with high yields and under mild conditions (Chen et al., 2010).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be comprehensively analyzed through X-ray crystallography, NMR spectroscopy, and DFT calculations. For instance, structural characterization and comparison of experimental and theoretical results on a related compound, 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, were achieved, indicating the effectiveness of DFT in replicating crystal structures and theoretical vibrational frequencies (Düğdü et al., 2013).

Chemical Reactions and Properties

1,2,4-Triazole compounds undergo various chemical reactions, including cycloadditions, substitutions, and transformations into other functional groups. The versatility in chemical reactivity allows for the modification of the triazole ring, leading to the synthesis of compounds with potential pharmacological activities. The synthesis of novel eugenol derivatives with a 1,2,3-triazole moiety, for example, demonstrates the ability to introduce functional diversity through chemical reactions (Lima et al., 2022).

作用機序

Target of Action

The primary target of 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-1,2,4-triazole is the monoamine oxidase (MAO) enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in mood regulation and other neurological functions .

Mode of Action

The compound interacts with its target, the MAO enzyme, by inhibiting its activity . This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission . The compound’s interaction with the MAO enzyme is likely due to its structural similarity to eugenol, a natural MAO inhibitor .

Biochemical Pathways

The inhibition of MAO leads to an increase in the levels of monoamine neurotransmitters in the brain . This can affect various biochemical pathways, particularly those involved in mood regulation and neurological function . Additionally, eugenol, from which this compound is derived, can be converted to ferulic acid and vanillin via different biochemical pathways .

Pharmacokinetics

Eugenol is a volatile phenolic compound that is well-absorbed and widely distributed in the body . It is metabolized primarily in the liver and excreted in the urine .

Result of Action

The inhibition of MAO by 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-1,2,4-triazole can lead to an increase in monoamine neurotransmitter levels, potentially alleviating symptoms of neurological disorders such as depression, anxiety, Parkinson’s disease, and Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s antibiofilm activity against azole-resistant Aspergillus fumigatus was studied in soil samples collected from agricultural fields across India

将来の方向性

特性

IUPAC Name |

1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-3-4-12-5-6-13(14(9-12)18-2)19-8-7-17-11-15-10-16-17/h3,5-6,9-11H,1,4,7-8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEFJODIAKPNEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OCCN2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001320425 | |

| Record name | 1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196669 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]-1,2,4-triazole | |

CAS RN |

695156-99-1 | |

| Record name | 1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

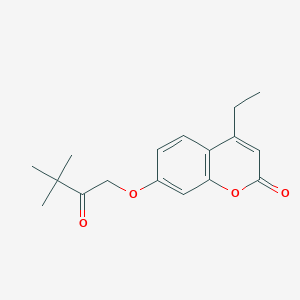

![N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5780243.png)

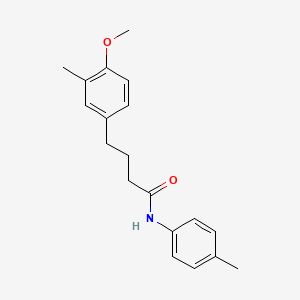

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5780265.png)

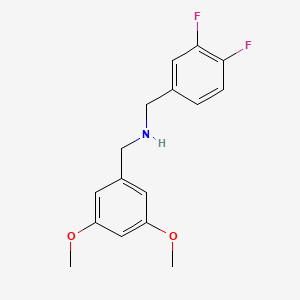

![N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5780283.png)

![methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B5780296.png)

![1-(9H-fluoren-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5780303.png)